Toxicological Profile and Safety Data Sheet (SDS) Architecture for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Toxicological Profile and Safety Data Sheet (SDS) Architecture for N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine
Executive Summary
N-Methyl-N-[(2-methyl-1H-imidazol-4-yl)methyl]amine is a highly specialized bifunctional molecule comprising a 2-methylimidazole core and a secondary N-methylamine side chain. Frequently utilized as a pharmacophore in the synthesis of histamine H3/H4 receptor ligands and complex active pharmaceutical ingredients (APIs), its handling requires stringent safety protocols. As a Senior Application Scientist, I have structured this whitepaper to decode the structural determinants of its toxicity, provide a predictive Safety Data Sheet (SDS) framework, and outline the self-validating experimental protocols required to profile its safety in a drug development pipeline.
Structural Determinants of Toxicity
To accurately predict the behavior of this compound in vivo and in vitro, we must deconstruct its molecular architecture. The toxicity of this molecule is not monolithic; it is a synergistic result of its two primary functional groups.
The 2-Methylimidazole Core
Substituted imidazoles, specifically 2-methylimidazole and 4-methylimidazole, are well-documented for their potential to induce hepatic and thyroid toxicity. The International Agency for Research on Cancer (IARC) classifies 2-methylimidazole as a Group 2B carcinogen (possibly carcinogenic to humans)[1]. The causality behind this classification lies in its metabolic fate: the imidazole ring undergoes cytochrome P450 (CYP450)-mediated epoxidation. These electrophilic intermediates can covalently bind to cellular macromolecules, including DNA, forming adducts that disrupt transcription and lead to mutagenesis[2].
The Secondary Alkylamine Moiety
The N-methylamine tail dictates the acute local toxicity of the compound. Low molecular weight secondary amines act as strong Lewis bases. Upon contact with physiological tissues (skin, ocular mucosa, or respiratory epithelium), the amine abstracts protons from water, generating a highly localized alkaline environment. This high pH saponifies the lipid bilayers of cell membranes, leading to rapid liquefactive necrosis. Consequently, the compound is highly corrosive, capable of causing irreversible eye damage and severe skin burns[3].
Predictive Safety Data Sheet (SDS) Parameters
Based on the structural analogies to 2-methylimidazole and N-methylmethanamine, the following predictive GHS hazard classifications and toxicological thresholds must be applied during laboratory handling and scale-up.
Quantitative Toxicity Thresholds
Table 1: Predictive Acute Toxicity Values (Extrapolated from Analogs)
| Analog / Component | Route | Species | Predictive Value (LD50/LC50) | Source |
| Imidazole | Oral | Rat | 220 mg/kg | [3] |
| 2-Methylimidazole | Oral | Rat | ~1,500 mg/kg | [2] |
| N-methylmethanamine | Inhalation | Rat | 4.5 mg/L (4h exposure) |
Table 2: GHS Hazard Classifications and Mechanistic Rationale
| Hazard Class | Category | Hazard Statement | Mechanistic Rationale |
| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed | Rapid gastrointestinal absorption and systemic circulation of the imidazole ring[2]. |
| Skin Corrosion | Category 1C | H314: Causes severe skin burns | Alkaline nature of the secondary amine induces rapid lipid saponification[3]. |
| Eye Damage | Category 1 | H318: Causes serious eye damage | Liquefactive necrosis of corneal epithelium due to high local pH. |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer | Epoxidation of the 2-methylimidazole core leading to DNA adducts[1]. |
| Reproductive Toxicity | Category 1B | H360: May damage fertility | Endocrine disruption linked to imidazole-mediated aromatase inhibition[2]. |
Exposure Controls and First Aid
-
Inhalation : The volatility of the amine tail necessitates handling strictly within a Class II biological safety cabinet or chemical fume hood. Inhalation causes severe respiratory tract burns.
-
Skin/Eye Contact : Immediate drenching with water for a minimum of 15 minutes is required. Because the compound causes liquefactive necrosis, tissue damage continues until the alkaline agent is completely neutralized or physically removed[1].
-
Storage : Must be stored under an inert gas (e.g., Argon) to prevent atmospheric oxidation, and kept strictly segregated from strong acids and oxidizing agents to prevent exothermic neutralization reactions.
Mechanistic Toxicology & Signaling Pathways
To understand the chronic toxicity profile, we must visualize the hepatic bioactivation of the compound. The diagram below illustrates the causal pathway from initial CYP450 metabolism to cellular necrosis.
Metabolic activation and toxicity pathway of substituted imidazoles.
Experimental Toxicity Profiling (Self-Validating Protocols)
To empirically validate the predictive SDS data, the following in vitro assays must be executed. These protocols are designed as self-validating systems, ensuring that any generated data is internally controlled and mechanistically sound.
Protocol: HepG2 Cytotoxicity Assay (Hepatotoxicity)
Causality: HepG2 cells retain basal levels of cytochrome P450 enzymes. This makes them biologically relevant for assessing the bioactivation of the 2-methylimidazole core into reactive epoxides, which primary fibroblasts would miss. Self-Validating System: The inclusion of a known hepatotoxin (Acetaminophen) as a positive control and a vehicle-only negative control ensures that any observed reduction in cell viability is specifically attributable to the test compound, validating the assay's dynamic range.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells at 1×104 cells/well in a 96-well plate using DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C (5% CO2 ) to allow adherence.
-
Compound Solubilization: Dissolve the test compound in DMSO (final DMSO concentration in wells must not exceed 0.1% to prevent solvent toxicity).
-
Dosing: Treat cells with logarithmic concentrations of the compound (0.1 µM to 1000 µM). Concurrently treat control wells (Negative Vehicle: 0.1% DMSO; Positive Control: 10 mM Acetaminophen).
-
Incubation: Incubate the treated plates for 48 hours.
-
Endpoint Analysis (MTT): Add 20 µL of MTT reagent (5 mg/mL) to each well. The reduction of MTT to purple formazan by mitochondrial dehydrogenases serves as a direct, causal indicator of metabolic viability.
-
Quantification: Solubilize the formazan crystals with acidified isopropanol, measure absorbance at 570 nm using a microplate reader, and calculate the IC50 via non-linear regression.
Protocol: Ames Test (Mutagenicity)
Causality: Because the 2-methylimidazole moiety is a suspected Group 2B carcinogen[1], we must determine if this is driven by direct DNA reactivity or metabolic activation. The Ames test utilizes Salmonella typhimurium strains with pre-existing histidine mutations to detect reverse mutations caused by the compound. Self-Validating System: The assay is performed both with and without rat liver S9 fraction. If colonies only grow in the presence of S9, it internally validates that the compound is a pro-mutagen requiring CYP450 activation, rather than a direct-acting alkylating agent.
Step-by-Step Methodology:
-
Media Preparation: Prepare minimal agar plates deficient in histidine.
-
Inoculation: Mix the test compound at varying concentrations with S. typhimurium tester strains (e.g., TA98 for frameshifts, TA100 for base-pair substitutions) in molten top agar.
-
Metabolic Activation: Add 10% rat liver S9 mix to half the samples to simulate mammalian hepatic metabolism. Leave the other half S9-free.
-
Control Plating: Plate positive controls (2-aminoanthracene for S9+; sodium azide for S9-) and negative controls (vehicle only) to validate strain sensitivity and S9 efficacy.
-
Incubation: Pour the top agar onto the minimal agar base plates and incubate at 37°C for 48-72 hours.
-
Analysis: Count revertant colonies. A dose-dependent increase of >2-fold over the vehicle control indicates a positive mutagenic response.
References
- Santa Cruz Biotechnology (SCBT). "2-Methylimidazole SDS." Accessed March 18, 2026.
- TCI Chemicals.
- CDH Fine Chemicals.
- Australian Industrial Chemicals Introduction Scheme (AICIS). "Methanamine, N-methyl-: Human health tier II assessment." Accessed March 18, 2026.




